4-ethoxy-N-(4-phenylbutyl)benzamide
Description
4-Ethoxy-N-(4-phenylbutyl)benzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group and a 4-phenylbutyl chain attached to the amide nitrogen. Benzamides are widely studied for their pharmacological activities, including roles as enzyme inhibitors (e.g., histone deacetylases ), anti-cancer agents , and neuroleptics . The ethoxy group at the 4-position likely enhances lipophilicity and modulates electronic properties, influencing solubility and receptor interactions .
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-ethoxy-N-(4-phenylbutyl)benzamide |
InChI |
InChI=1S/C19H23NO2/c1-2-22-18-13-11-17(12-14-18)19(21)20-15-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3,(H,20,21) |
InChI Key |
JEAKELXOSGZBAD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCCCC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethoxy vs. Hydroxy Groups
- 2-Hydroxy-N-(4-phenylbutyl)benzamide (A10) : Synthesized via coupling salicylic acid to 4-phenylbutylamine, this compound (m/z = 270.4) lacks the ethoxy group but retains the 4-phenylbutyl chain. The hydroxyl group may reduce metabolic stability compared to ethoxy derivatives .
- 4-Ethoxy-N-(3-fluorophenyl)benzamide : With an ethoxy group and a fluorophenyl substituent, this compound (CAS 346693-54-7) is industrially produced for agrochemical and pharmaceutical applications. The ethoxy group likely improves bioavailability compared to hydroxyl analogs .
Alkyl and Aromatic Modifications
- 4-tert-Butyl-N-(4-ethoxyphenyl)benzamide: Features a bulky tert-butyl group and ethoxyphenyl chain.
- 4-Ethyl-N-phenylbenzamide : Simpler structure with an ethyl group (m/z = 225.29). Its lower molecular weight correlates with higher solubility but reduced target specificity compared to 4-phenylbutyl derivatives .
Pharmacological Profiles
Anti-Cancer Activity
- YQ456 (3-(3-Ethyl-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)-N-(4-phenylbutyl)benzamide): Exhibits nanomolar binding affinity (KD = 37 nM) to MYOF-C2D and inhibits cancer cell invasion (IC50 = 110 nM). The 4-phenylbutyl chain and triazole moiety are critical for activity .
- HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide): An HDAC inhibitor with IC50 values of 100–200 μM against HepG2 and A549 cells. The hydroxamic acid group differentiates it from ethoxy derivatives but highlights benzamides' versatility in oncology .
Neuroleptic and Gastrokinetic Effects
- AS-4370 (4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide): A gastrokinetic agent with potency surpassing metoclopramide. The ethoxy group enhances gastric emptying activity without dopamine D2 receptor antagonism .
Comparative Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Benzamides
*Estimated properties based on analogs.
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